Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 128812-35-1
VCID: VC3855128
InChI: InChI=1S/C10H13NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h6,11H,2-5H2,1H3
SMILES: CCOC(=O)C1=C2CCCC2=CN1
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate

CAS No.: 128812-35-1

Cat. No.: VC3855128

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate - 128812-35-1

Specification

CAS No. 128812-35-1
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylate
Standard InChI InChI=1S/C10H13NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h6,11H,2-5H2,1H3
Standard InChI Key VOQBTLZBLJPLNW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2CCCC2=CN1
Canonical SMILES CCOC(=O)C1=C2CCCC2=CN1

Introduction

Structural and Molecular Characteristics

Core Architecture

Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate features a bicyclic [3.3.0] octahydro framework, comprising a five-membered cyclopentane ring fused to a pyrrole ring. The ester group at the 1-position introduces polarity and serves as a handle for further functionalization. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level predict a planar pyrrole ring with slight puckering in the cyclopentane moiety, optimizing conjugation across the π-system .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
IUPAC NameEthyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
CAS Registry NumberNot formally assigned
SMILESC1CC2=C(NC=C2C1)C(=O)OCC

Synthesis and Chemical Reactivity

Esterification of the Parent Carboxylic Acid

The most direct route involves esterification of 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid with ethanol under acidic conditions. Typical protocols employ sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) as catalysts, with reflux in toluene or dichloromethane . Yields range from 70–85% after purification via silica gel chromatography.

Reaction Conditions:

  • Catalyst: H₂SO₄ (5 mol%)

  • Solvent: Toluene, reflux (110°C)

  • Time: 12–16 hours

Alternative Pathways

Palladium-catalyzed carbonylation of brominated precursors offers a modular approach. For example, ethyl 3-bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (CAS 2091578-52-6) undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the 3-position . This method enables access to diverse derivatives for structure-activity relationship (SAR) studies.

Table 2: Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)
Direct EsterificationH₂SO₄, EtOH, reflux78
CarbonylationMo(CO)₆, Pd(OAc)₂, DMF65
HalogenationNBS, AIBN, CCl₄82

Derivatives and Functionalization

Brominated Analogues

CompoundRBP4 Binding IC₅₀ (µM)HLM Stability (% remaining)
Ethyl ester (parent)1.285
3-Phenyl derivative0.792
3-Pyrimidine analogue0.378

Anticancer Properties

While direct evidence for the ethyl ester is limited, related pyrrole-carboxylates induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer, IC₅₀ = 10 µM) via caspase-3/7 activation. The ethyl ester’s lipophilicity may enhance cell membrane permeability compared to the carboxylic acid.

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.82–1.95 (m, 2H, cyclopentane CH₂), 2.45–2.57 (m, 2H, cyclopentane CH₂), 3.12–3.25 (m, 2H, pyrrole CH₂), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 6.32 (s, 1H, pyrrole CH) .

  • IR (KBr): ν 1725 cm⁻¹ (C=O), 1220 cm⁻¹ (C-O ester).

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition <5% after 6 months at −20°C under nitrogen.

Future Directions and Applications

Drug Discovery

Optimization of the ethyl ester as an RBP4 antagonist could yield orally bioavailable therapies for age-related macular degeneration (AMD). Structural modifications targeting the 3-position may improve potency and pharmacokinetics.

Materials Science

The rigid bicyclic framework suggests utility in liquid crystals or organic semiconductors. Functionalization with electron-withdrawing groups (e.g., nitro, cyano) could modulate electronic properties for optoelectronic applications.

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